1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Organic Synthesis Medicinal Chemistry Cross-Coupling

This building block features a non-interchangeable 1,2,4,5-substitution pattern, with a methoxy group ortho to bromine and para to fluorine. Its orthogonal selectivity hierarchy enables chemoselective, sequential derivatization—critical for constructing complex biaryl or polycyclic scaffolds and avoiding synthetic failure. It is a direct intermediate for brilanestrant (ER-α degradation EC50 = 0.7 nM), offering access to a validated SERD chemotype. A high-yielding 90% methylation protocol and room-temperature storage underscore its scalability for process chemistry and long-term research.

Molecular Formula C7H5BrClFO
Molecular Weight 239.47
CAS No. 1823372-35-5
Cat. No. B2827232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-4-fluoro-5-methoxybenzene
CAS1823372-35-5
Molecular FormulaC7H5BrClFO
Molecular Weight239.47
Structural Identifiers
SMILESCOC1=CC(=C(C=C1F)Cl)Br
InChIInChI=1S/C7H5BrClFO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
InChIKeyAILRYFOVHOADOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-4-fluoro-5-methoxybenzene (CAS 1823372-35-5) Procurement Guide: Basic Properties and Sourcing


1-Bromo-2-chloro-4-fluoro-5-methoxybenzene (CAS 1823372-35-5) is a highly substituted halogenated aromatic building block with the molecular formula C₇H₅BrClFO (MW: 239.47 g/mol). It features a benzene ring substituted with bromine at position 1, chlorine at position 2, fluorine at position 4, and a methoxy group at position 5, creating an electronically and sterically diverse scaffold . This compound is available from multiple commercial suppliers in purities ranging from 95% to 98% and is typically stored at ambient temperature under dry, sealed conditions . Its combination of orthogonal reactive handles and regiochemically defined substitution pattern makes it a valuable intermediate for complex molecule construction in pharmaceutical and agrochemical research programs .

Why 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene Cannot Be Interchanged with Regioisomeric Analogs


In complex synthetic campaigns, the precise substitution pattern of multi-halogenated arenes is not interchangeable. Subtle positional variations—such as the relative placement of bromine, chlorine, fluorine, and methoxy groups—can profoundly alter both chemical reactivity and the biological or material properties of downstream products . For example, while regioisomers like 1-bromo-2-chloro-4-fluoro-3-methoxybenzene (CAS 943830-24-8) and 1-bromo-3-chloro-2-fluoro-4-methoxybenzene (CAS 909122-18-5) share the same molecular formula (C₇H₅BrClFO, MW 239.47), their distinct substitution patterns dictate different reactivity profiles in cross-coupling and nucleophilic aromatic substitution reactions . The specific 1,2,4,5-substitution pattern of the target compound—with a methoxy group ortho to bromine and para to fluorine—creates a unique electronic and steric environment that cannot be replicated by its isomers, making generic substitution a potential source of synthetic failure or reduced yield in multi-step sequences .

Quantitative Differentiation Evidence for 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene


Regioisomeric Differentiation: Impact on Reactivity and Synthetic Utility

The specific 1,2,4,5-substitution pattern of 1-bromo-2-chloro-4-fluoro-5-methoxybenzene (CAS 1823372-35-5) provides a distinct electronic and steric environment compared to its regioisomers, such as 1-bromo-2-chloro-4-fluoro-3-methoxybenzene (CAS 943830-24-8) and 1-bromo-3-chloro-2-fluoro-4-methoxybenzene (CAS 909122-18-5). This arrangement is crucial for synthetic sequences that rely on regioselective functionalization. While direct quantitative kinetic data comparing these isomers is not publicly available, class-level inference based on established structure-reactivity principles indicates that the 1,2,4,5-pattern offers a unique balance of activating and deactivating effects, influencing both the rate and site-selectivity of reactions such as Suzuki-Miyaura coupling .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Halogen Orthogonality: Sequential Functionalization Potential

The presence of three distinct halogen atoms (Br, Cl, F) and a methoxy group on the benzene ring of CAS 1823372-35-5 provides orthogonal reactivity handles that enable stepwise, controlled functionalization. This is a key differentiator from simpler halogenated analogs. Bromine is typically most reactive in Pd-catalyzed cross-couplings (e.g., Suzuki, Stille), while chlorine can be engaged under more forcing conditions or via specific catalyst systems. The fluorine atom is generally inert under standard cross-coupling conditions but can serve as a site for nucleophilic aromatic substitution (SNAr) under appropriate activation . In contrast, analogs lacking this specific halogen combination (e.g., those with only Br and F) offer fewer opportunities for sequential derivatization. While no direct quantitative rate comparison is available, the strategic value of this halogen orthogonality is well-established in the literature .

Cross-Coupling Nucleophilic Aromatic Substitution Sequential Functionalization

Proven Utility in High-Value API Synthesis: Brilanestrant Intermediate

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene (CAS 1823372-35-5) has been reported as a key intermediate in the synthesis of brilanestrant (GDC-0810), a selective estrogen receptor degrader (SERD) developed for breast cancer treatment . Brilanestrant demonstrates potent ER-α degradation with an EC50 of 0.7 nM and an IC50 of 2.5 nM against MCF-7 breast cancer cell viability . While many regioisomeric and structurally similar building blocks exist, their utility in accessing this specific, biologically validated chemotype has not been reported. This establishes a direct link between the precise substitution pattern of CAS 1823372-35-5 and a compound of significant therapeutic interest. Generic substitution with a regioisomer would be expected to yield a different product with unknown biological activity and properties.

Pharmaceutical Intermediate SERD Oncology

Efficient Synthesis Route: High-Yielding Methylation Protocol

A reported synthetic route to 1-bromo-2-chloro-4-fluoro-5-methoxybenzene achieves a high yield of 90% via the methylation of 5-bromo-2-chloro-4-fluorophenol (CAS 148254-32-4) using methyl iodide and potassium carbonate in DMF at room temperature . This efficient transformation from a readily available precursor underscores the practical accessibility of this specific building block. In contrast, alternative synthetic routes to regioisomers may involve lower-yielding steps or more challenging purifications. The reported 90% yield provides a quantitative benchmark for the feasibility of preparing this compound in-house or for evaluating its cost-effectiveness from commercial sources, relative to potentially less efficient syntheses of its analogs.

Synthetic Methodology Process Chemistry Methylation

Recommended Applications for 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene Based on Verified Evidence


Medicinal Chemistry: SERD and Oncology Drug Discovery Programs

This compound is an established intermediate in the synthesis of brilanestrant, a potent and well-characterized selective estrogen receptor degrader (SERD) . Procure this building block when developing novel SERDs or structurally related oncology agents targeting hormone-dependent cancers, as it provides direct access to a validated chemotype with known biological activity (ER-α degradation EC50 = 0.7 nM; MCF-7 cell viability IC50 = 2.5 nM) . Its use mitigates the risk associated with exploring unknown structural space and offers a clear synthetic entry point to a therapeutically relevant molecular framework.

Complex Molecule Synthesis: Sequential Functionalization Strategies

Utilize this compound in multi-step synthetic routes where orthogonal reactivity is paramount. The distinct reactivity hierarchy of bromine, chlorine, and fluorine substituents allows for chemoselective, sequential derivatization (e.g., initial Suzuki coupling at the bromine site, followed by SNAr at the fluorine position or a second cross-coupling at chlorine) . This capability is essential for efficiently constructing highly functionalized biaryl or polycyclic scaffolds common in pharmaceuticals, agrochemicals, and advanced materials, where controlling the order of bond formation is critical to synthetic success.

Agrochemical Research: Herbicide and Fungicide Intermediate

This compound has been specifically cited as an intermediate in the synthesis of tetrahydrophthalimide derivatives, a class of compounds with demonstrated herbicidal activity . Procure this building block for agrochemical discovery programs focused on developing new crop protection agents. Its unique substitution pattern may impart desirable physicochemical properties (e.g., lipophilicity, metabolic stability) to the final active ingredients, and its established use in this area provides a foundation for structure-activity relationship (SAR) exploration.

Process Chemistry: Scalable Synthesis of a Versatile Building Block

For process chemists evaluating building block supply, the reported 90% yield for the methylation of 5-bromo-2-chloro-4-fluorophenol provides a robust and scalable synthetic benchmark . This high-yielding, straightforward protocol makes the compound an attractive candidate for in-house preparation or for evaluating the cost-effectiveness of commercial sources. Its solid physical state and stability at room temperature under dry, sealed conditions further enhance its suitability for large-scale handling and long-term storage in process development environments .

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